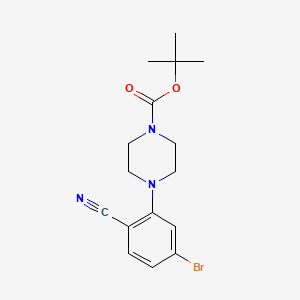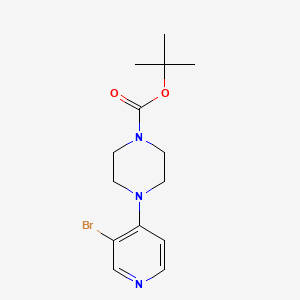![molecular formula C15H15F3N2O B1401792 [4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol CAS No. 1311279-64-7](/img/structure/B1401792.png)
[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol
Vue d'ensemble
Description
[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol: is a chemical compound with a complex structure that includes a pyridine ring substituted with dimethylamino and trifluoromethyl groups, and a phenyl ring attached to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol typically involves multi-step organic reactions One common approach is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a dimethylamino group and a trifluoromethyl group under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the phenyl-methanol group, potentially forming amines or alcohols.
Substitution: The trifluoromethyl and dimethylamino groups can participate in substitution reactions, often facilitated by strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde derivatives, while reduction of the pyridine ring can produce various amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of trifluoromethyl and dimethylamino groups with biological molecules. It may also serve as a precursor for the synthesis of bioactive compounds.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents, making this compound a valuable scaffold for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of [4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, while the dimethylamino group can interact with various receptors or enzymes. The phenyl-methanol moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 2-Aminoethyl methacrylate hydrochloride
- 4-Methoxyphenethylamine
- 4-Chloromethcathinone
Comparison: Compared to these similar compounds, [4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol stands out due to the presence of both trifluoromethyl and dimethylamino groups, which confer unique chemical and biological properties. The trifluoromethyl group enhances metabolic stability, while the dimethylamino group can improve solubility and interaction with biological targets. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-20(2)14-13(7-12(8-19-14)15(16,17)18)11-5-3-10(9-21)4-6-11/h3-8,21H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSXAJPDKZWNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1401724.png)
![N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1401725.png)
![Dimethyl-[6-(3-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine](/img/structure/B1401726.png)
![N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide](/img/structure/B1401727.png)
![{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1401728.png)
![{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1401729.png)
![{[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1401730.png)
![4-Chloro-N-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide](/img/structure/B1401731.png)

